2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide
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Overview
Description
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a trifluoromethoxy group, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Bromine-containing compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be intermediates in the biotransformation pathways of certain drugs .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be metabolized and excreted by the body .
Result of Action
It’s known that bromine-containing compounds can participate in free radical reactions, which can lead to various chemical transformations .
Preparation Methods
The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Hydroxy-5-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Hydroxy-5-(trifluoromethoxy)benzophenone.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Scientific Research Applications
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide has several scientific research applications:
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives, such as:
2-Hydroxy-5-methoxyphenacyl bromide: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2-Hydroxy-5-chlorophenacyl bromide: Contains a chlorine atom instead of a trifluoromethoxy group, leading to variations in chemical behavior and uses.
2-Hydroxy-5-nitrophenacyl bromide:
The unique trifluoromethoxy group in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGGOMOECRQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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